molecular formula C18H20INO2 B3705818 N-[4-iodo-2-(propan-2-yl)phenyl]-2-(4-methylphenoxy)acetamide

N-[4-iodo-2-(propan-2-yl)phenyl]-2-(4-methylphenoxy)acetamide

Cat. No.: B3705818
M. Wt: 409.3 g/mol
InChI Key: KHZUNNIHTCOYHR-UHFFFAOYSA-N
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Description

N-[4-iodo-2-(propan-2-yl)phenyl]-2-(4-methylphenoxy)acetamide is a synthetic organic compound characterized by the presence of an iodine atom, an isopropyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-iodo-2-(propan-2-yl)phenyl]-2-(4-methylphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-iodo-2-(propan-2-yl)aniline and 4-methylphenol.

    Formation of Phenoxyacetamide: The 4-methylphenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-methylphenoxy)acetyl chloride.

    Coupling Reaction: The 2-(4-methylphenoxy)acetyl chloride is then reacted with 4-iodo-2-(propan-2-yl)aniline in the presence of a base like pyridine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-iodo-2-(propan-2-yl)phenyl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isopropyl group and the phenoxyacetamide moiety.

    Coupling Reactions: The aromatic rings can participate in coupling reactions such as Suzuki or Heck coupling.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

N-[4-iodo-2-(propan-2-yl)phenyl]-2-(4-methylphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: It can be utilized in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: The compound can serve as a probe or ligand in biological assays to study protein-ligand interactions.

    Chemical Synthesis: It can be employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-[4-iodo-2-(propan-2-yl)phenyl]-2-(4-methylphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxyacetamide moiety can facilitate binding to hydrophobic pockets, while the iodine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-iodophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
  • N-(4-nitrophenyl)-2-(4-chlorophenyl)acetamide
  • N-(4-bromophenyl)-2-(4-methylphenoxy)acetamide

Uniqueness

N-[4-iodo-2-(propan-2-yl)phenyl]-2-(4-methylphenoxy)acetamide is unique due to the presence of the isopropyl group and the specific substitution pattern on the aromatic ring. This structural uniqueness can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(4-iodo-2-propan-2-ylphenyl)-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20INO2/c1-12(2)16-10-14(19)6-9-17(16)20-18(21)11-22-15-7-4-13(3)5-8-15/h4-10,12H,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZUNNIHTCOYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)I)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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